molecular formula C18H18ClN5O2 B2541221 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-45-9

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2541221
CAS RN: 899736-45-9
M. Wt: 371.83
InChI Key: KZCCSBWREKJZDS-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a triazole derivative and has been synthesized using various methods. Its unique structure and properties make it a promising candidate for drug development.

Scientific Research Applications

Solid-Phase Synthesis of Peptides A polymer-supported benzylamide, related to the core structure of interest, demonstrated utility in the solid-phase synthesis of C-terminal peptide amides under mild conditions. This method allowed for the smooth stepwise elaboration of peptide chains, showcasing the compound's relevance in peptide synthesis applications (Albericio & Bárány, 2009).

Electronic, Nonlinear Optical, and Spectroscopic Analysis Compounds with a similar triazole core were analyzed for their electronic properties, molecular electrostatic potentials, and spectroscopic properties. These studies utilized DFT calculations and spectral analysis to understand the compounds' electronic structures and their implications for nonlinear optical applications (Beytur & Avinca, 2021).

Antimicrobial and Anticancer Activities Several triazole derivatives have been synthesized and shown to possess antimicrobial activities against a range of microorganisms. Furthermore, some of these compounds were found to have significant anticancer activities, demonstrating their potential as therapeutic agents (Bektaş et al., 2007), (Bekircan et al., 2008).

Conformational Analysis and DFT Investigations Triazole derivatives have undergone detailed conformational analysis and DFT investigations, providing insights into the nature and strength of intermolecular interactions, chemical reactivity, and the potential inhibitory activity against tuberculosis (Kumar et al., 2021).

Enzyme Inhibition Studies The synthesis of novel heterocyclic compounds derived from triazole-based acetohydrazides demonstrated significant inhibition against lipase and α-glucosidase enzymes. These findings suggest potential applications in the treatment of conditions related to these enzymes (Bekircan et al., 2015).

Structural Characterization and Biological Evaluation Triazole derivatives have been structurally characterized using various techniques, and their biological evaluations have revealed potential as anticancer agents. This highlights the importance of structural analysis in identifying compounds with therapeutic potential (Butler et al., 2013).

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-8-4-12(5-9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCSBWREKJZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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